BMC201725-9o
Description
BMC201725-9o is a novel quinazoline derivative bearing a semicarbazone moiety, designed as a non-covalent epidermal growth factor receptor (EGFR) kinase inhibitor. Its chemical structure is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide . The compound exhibits potent anti-tumor activity, with an IC50 of 56 nM against EGFR kinase, attributed to its semicarbazone moiety, which enhances binding affinity . Preclinical studies evaluated its efficacy in A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, alongside mechanistic analyses such as acridine orange staining, cell cycle arrest assays, and molecular docking .
Properties
Molecular Formula |
C26H22ClFN6O4 |
|---|---|
Molecular Weight |
536.95 |
IUPAC Name |
(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine-1-carboxamide |
InChI |
InChI=1S/C26H22ClFN6O4/c27-20-9-16(3-6-21(20)28)32-25-19-10-23(33-26(36)34-31-12-15-1-4-17(35)5-2-15)24(11-22(19)29-14-30-25)38-18-7-8-37-13-18/h1-6,9-12,14,18,35H,7-8,13H2,(H,29,30,32)(H2,33,34,36)/b31-12+/t18-/m0/s1 |
InChI Key |
NAGVBGIELGZTQM-MAXPZWNWSA-N |
SMILES |
O=C(N/N=C/C1=CC=C(O)C=C1)NC2=CC3=C(NC4=CC=C(F)C(Cl)=C4)N=CN=C3C=C2O[C@@H]5COCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMC201725-9o; BMC201725-9o; BMC201725-9o |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key pharmacological and structural differences between BMC201725-9o and established EGFR inhibitors:
Structural and Functional Analysis:
Gefitinib: As a first-generation inhibitor, Gefitinib reversibly binds to EGFR’s ATP-binding pocket. While its IC50 (27 nM) is superior to this compound, it lacks activity against T790M mutations, which arise in ~60% of resistant NSCLC cases . This compound’s non-covalent mechanism may offer broader applicability in mutation-prone contexts.
Afatinib: This second-generation inhibitor covalently binds EGFR via a Michael acceptor group, achieving sub-nanomolar potency (IC50 = 0.5 nM). However, irreversible binding correlates with systemic toxicity, including rash and diarrhea . In contrast, this compound’s non-covalent interaction may reduce off-target effects, though its lower potency requires structural refinement.
Osimertinib: A third-generation covalent inhibitor, Osimertinib overcomes T790M resistance but is vulnerable to tertiary C797S mutations (observed in 40% of treated patients) . This compound’s non-covalent binding circumvents this limitation, making it a candidate for combination therapies or post-Osimertinib treatment.
Solubility and Pharmacokinetics:
This compound’s solubility issues contrast with Osimertinib’s high solubility, which enhances bioavailability . Structural modifications, such as introducing polar groups or prodrug strategies, are under investigation to address this challenge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
